- Total synthesis of quinocarcinol methyl esterJournal of the American Chemical Society, 1985, 107(5), 1421-3,
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)

94956-98-6 structure
Nom du produit:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Numéro CAS:94956-98-6
Le MF:C11H12O2
Mégawatts:176.211783409119
CID:735149
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- Piscine à noyau: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- La clé Inchi: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- Sourire: O=CC1C(CC=C)=C(OC)C=CC=1
Propriétés calculées
- Qualité précise: 176.08400
Propriétés expérimentales
- Dense: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Point d'ébullition: 269.6±25.0 ºC (760 Torr),
- Point d'éclair: 112.6±16.7 ºC,
- Solubilité: Très légèrement soluble (0,25 G / l) (25 ºC),
- Le PSA: 26.30000
- Le LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$53.0 | 2025-02-28 | |
Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$239.0 | 2025-02-28 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$89.0 | 2025-02-28 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Sodium hydride
Référence
Synthetic Routes 2
Conditions de réaction
Référence
- Synthesis of Substituted 2,3-BenzodiazepinesJournal of Organic Chemistry, 2016, 81(20), 9836-9847,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water
Référence
- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophilesJournal of the Bangladesh Chemical Society, 1992, 5(1), 15-22,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
Référence
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-AllylarylchromanonesAdvanced Synthesis & Catalysis, 2020, 362(24), 5736-5750,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
Référence
- Nickel-Catalyzed Intramolecular Hydroalkenylation of IminesOrganic Letters, 2021, 23(20), 7900-7904,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
Référence
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil)Journal of Organic Chemistry, 2004, 69(6), 1890-1902,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
Référence
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane CoreOrganic Letters, 2017, 19(7), 1870-1873,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate
Référence
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-OxoisochromansSynthesis, 2021, 53(3), 527-537,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
Référence
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolinesTetrahedron Letters, 2012, 53(32), 4156-4160,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
Référence
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-QuinagolideOrganic Letters, 2018, 20(22), 7011-7014,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
Référence
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-DimethylhydrazineEuropean Journal of Organic Chemistry, 2018, 2018(40), 5605-5614,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
Référence
- Facile synthesis of substituted isoquinolinesTetrahedron Letters, 2012, 53(16), 2125-2128,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) SpeciesOrganometallics, 2007, 26(1), 30-32,
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
- 3-Hydroxybenzaldehyde
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Littérature connexe
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-

Pureté:99%
Quantité:1g
Prix ($):215